N-{1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide
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Overview
Description
N-{1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps, each requiring specific reagents and conditions:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, Mitsunobu reagent, or Martin sulfurane . The oxidative aromatization of oxazolines to oxazoles can be achieved using manganese dioxide or other oxidizing agents .
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Formation of the Pyrazole Ring: : Pyrazoles can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters . The reaction conditions often involve acidic or basic catalysts to facilitate the cyclization process.
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Formation of the Pyrrolidine Ring: : Pyrrolidine rings can be synthesized via the reduction of pyrroles or through the cyclization of amino alcohols .
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Coupling Reactions: : The final step involves coupling the oxazole, pyrazole, and pyrrolidine rings. This can be achieved through various coupling reactions, such as amide bond formation using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for scalability. This includes using continuous flow reactors for the cyclodehydration and oxidative aromatization steps, as well as employing automated systems for the coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxazole ring can undergo oxidation to form oxazoles using reagents like manganese dioxide.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazolines.
Substitution: The phenyl group on the oxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of oxazoles from oxazolines.
Reduction: Formation of pyrazolines from pyrazoles.
Substitution: Various substituted phenyl oxazoles.
Scientific Research Applications
N-{1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-{1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets. The oxazole and pyrazole rings can interact with enzymes and receptors through hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) containing an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor with an oxazole moiety.
Aleglitazar: An antidiabetic drug featuring an oxazole ring.
Uniqueness
N-{1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide is unique due to its combination of three different heterocyclic rings, which provides a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-13(25)21-15-10-20-24(11-15)16-7-8-23(12-16)19(26)17-9-18(27-22-17)14-5-3-2-4-6-14/h2-6,9-11,16H,7-8,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIOCBOSCCTGHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)C2CCN(C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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